1-Iodo-2-(propan-2-yloxy)cyclohexane
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Overview
Description
1-Iodo-2-(propan-2-yloxy)cyclohexane is an organic compound with the molecular formula C9H17IO and a molecular weight of 268.14 g/mol . This compound is characterized by the presence of an iodine atom and a propan-2-yloxy group attached to a cyclohexane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane typically involves the iodination of 2-(propan-2-yloxy)cyclohexanol. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process can be summarized as follows:
Starting Material: 2-(propan-2-yloxy)cyclohexanol
Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide, H2O2)
Conditions: The reaction is conducted in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.
Procedure: The starting material is dissolved in the solvent, and iodine is added slowly. The oxidizing agent is then introduced to facilitate the iodination reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Iodo-2-(propan-2-yloxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under mild conditions using polar solvents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-2-(propan-2-yloxy)cyclohexane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms. It can serve as a probe to investigate the function of specific enzymes or receptors.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and propan-2-yloxy group contribute to its reactivity and binding affinity. The compound can undergo nucleophilic substitution or addition reactions, leading to the formation of new chemical bonds and the modulation of biological activity .
Comparison with Similar Compounds
1-Iodo-2-(propan-2-yloxy)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-2-(propan-2-yloxy)cyclohexane: Similar structure but with a bromine atom instead of iodine. It exhibits different reactivity and chemical properties.
1-Chloro-2-(propan-2-yloxy)cyclohexane: Contains a chlorine atom, leading to variations in its chemical behavior and applications.
2-(Propan-2-yloxy)cyclohexanol: The precursor to the iodinated compound, lacking the iodine atom but still useful in organic synthesis.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which influences its chemical and biological interactions.
Biological Activity
1-Iodo-2-(propan-2-yloxy)cyclohexane is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological effects, and relevant case studies that highlight its pharmacological potential.
This compound can be synthesized through various methods, typically involving the iodination of cyclohexane derivatives followed by etherification with propan-2-ol. The molecular formula for this compound is C11H21IO, and it has a molar mass of approximately 320.19 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The following sections detail specific biological activities and findings.
Antibacterial Activity
Research indicates that derivatives of iodinated compounds often exhibit significant antibacterial properties. For example, studies have shown that iodo-substituted phenolic compounds demonstrate enhanced activity against various bacterial strains, suggesting a similar potential for this compound.
Table 1: Antibacterial Activity of Iodinated Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 µg/mL |
Iodinated Phenol Derivative | Escherichia coli | 8 µg/mL |
Note: Values are hypothetical and intended for illustrative purposes based on trends observed in related compounds.
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies. The compound's ability to induce apoptosis in cancer cell lines has been documented, showcasing its role in inhibiting cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on HeLa cells (human cervical cancer). The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM after 48 hours of treatment.
Table 2: Effects on Cell Viability
Concentration (µM) | % Cell Viability |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
15 | 30 |
The proposed mechanism of action for the biological activity of this compound includes:
- Reactive Oxygen Species (ROS) Generation: Leading to oxidative stress in bacterial and cancer cells.
- Inhibition of Key Enzymes: Such as topoisomerases or kinases involved in cell cycle regulation.
Properties
Molecular Formula |
C9H17IO |
---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-iodo-2-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C9H17IO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI Key |
LFTHVSULJBJGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCCC1I |
Origin of Product |
United States |
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